molecular formula C16H15Br2NO3 B11096584 5,6-dibromo-2-(4-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

5,6-dibromo-2-(4-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11096584
M. Wt: 429.10 g/mol
InChI Key: KHYQVLDAIPZWMH-UHFFFAOYSA-N
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Description

Bromphenol blue: is a synthetic dye and pH indicator. Its chemical structure consists of a hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core with two bromine atoms and a methoxyphenyl group. The compound appears as a blue powder and is soluble in water and alcohol.

Preparation Methods

a. Synthetic Routes:

    Bromination of Phenol:

b. Industrial Production:
  • Bromphenol blue is commercially synthesized using the above routes.
  • It is widely available as a reagent for laboratory use.

Chemical Reactions Analysis

a. Reactions:

    Oxidation: Bromphenol blue can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: Reduction of the carbonyl group in the maleic anhydride moiety can yield various derivatives.

    Substitution: The bromine atoms are susceptible to nucleophilic substitution reactions.

b. Common Reagents and Conditions:

    Bromination: Bromine or NBS in an organic solvent.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various nucleophiles (e.g., amines, thiols).

c. Major Products:
  • Reduction of bromphenol blue can yield derivatives with altered color properties or modified functional groups.

Scientific Research Applications

Bromphenol blue finds applications in:

    Biochemistry: As a pH indicator in electrophoresis gels.

    Cell Biology: To stain protein bands during gel electrophoresis.

    Medicine: In diagnostic tests and assays.

    Industry: As a color indicator in chemical processes.

Mechanism of Action

    pH Sensitivity: Bromphenol blue changes color based on pH. In acidic conditions, it appears yellow, while in alkaline conditions, it turns blue.

    Absorption Spectra: Its absorption spectra shift with pH, allowing precise pH determination.

Comparison with Similar Compounds

    Bromcresol Purple: Similar pH indicator, but with different color transitions.

    Bromothymol Blue: Another pH indicator with a broader pH range.

    Methyl Orange: Different structure, used for acid-base titrations.

: Sigma-Aldrich. “Bromphenol Blue.” Link : Merck. “Bromphenol Blue.” Link : ChemSpider. “Bromphenol Blue.” Link

Properties

Molecular Formula

C16H15Br2NO3

Molecular Weight

429.10 g/mol

IUPAC Name

8,9-dibromo-4-(4-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C16H15Br2NO3/c1-22-8-4-2-7(3-5-8)19-15(20)11-9-6-10(12(11)16(19)21)14(18)13(9)17/h2-5,9-14H,6H2,1H3

InChI Key

KHYQVLDAIPZWMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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